Lipophilicity (LogP) Comparison of Cyclopropyl 3-Methylphenyl Ketone and Its Para Isomer
Cyclopropyl 3-methylphenyl ketone has a reported calculated partition coefficient (Log P) of 2.58 . Its structural isomer, cyclopropyl 4-methylphenyl ketone (the para-substituted variant), has a reported Log P of 3.02 . This difference in lipophilicity is a direct consequence of the methyl group position and can significantly impact compound behavior in biological assays, affecting membrane permeability and non-specific binding.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Log P = 2.58 |
| Comparator Or Baseline | Cyclopropyl 4-methylphenyl ketone (Log P = 3.02) |
| Quantified Difference | Δ Log P = 0.44 (target is less lipophilic) |
| Conditions | Calculated partition coefficient (octanol-water). |
Why This Matters
A quantifiable difference in lipophilicity can be a critical decision point when selecting a building block for a medicinal chemistry project aiming to optimize a compound's drug-like properties.
